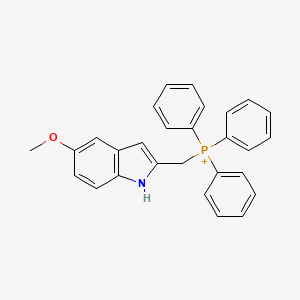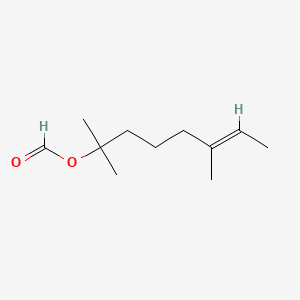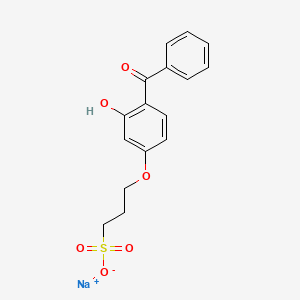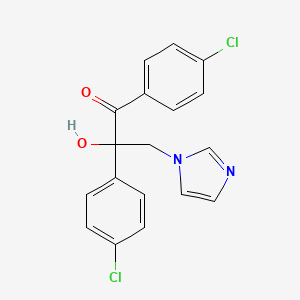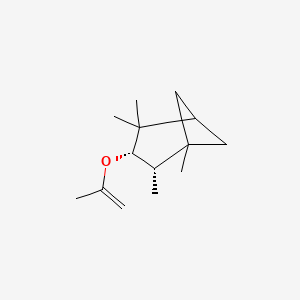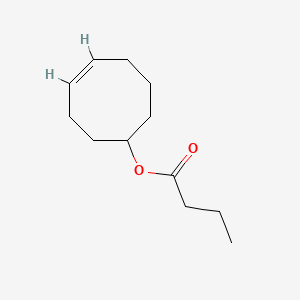
3-Chloro-4-(2,4-dichlorobenzyl)anilinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(2,4-dichlorobenzyl)anilinium chloride is a chemical compound with the molecular formula C13H11Cl4N. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a benzyl group substituted with chlorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2,4-dichlorobenzyl)anilinium chloride typically involves the reaction of 3-chloroaniline with 2,4-dichlorobenzyl chloride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically isolated through filtration, washing, and drying processes .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(2,4-dichlorobenzyl)anilinium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation Reactions: It can undergo oxidation reactions to form corresponding oxidized products.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted aniline derivative, while oxidation can produce a corresponding quinone or other oxidized species .
Scientific Research Applications
3-Chloro-4-(2,4-dichlorobenzyl)anilinium chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Chloro-4-(2,4-dichlorobenzyl)anilinium chloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzyl chloride: Similar in structure but lacks the anilinium group.
2,4-Dichlorobenzyl chloride: Another related compound with different substitution patterns.
3-Chloroaniline: Shares the aniline core but with fewer chlorine substitutions
Uniqueness
3-Chloro-4-(2,4-dichlorobenzyl)anilinium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
50329-01-6 |
|---|---|
Molecular Formula |
C13H11Cl4N |
Molecular Weight |
323.0 g/mol |
IUPAC Name |
3-chloro-4-[(2,4-dichlorophenyl)methyl]-1-methylpyridin-1-ium;chloride |
InChI |
InChI=1S/C13H11Cl3N.ClH/c1-17-5-4-10(13(16)8-17)6-9-2-3-11(14)7-12(9)15;/h2-5,7-8H,6H2,1H3;1H/q+1;/p-1 |
InChI Key |
XCNCPBQJLDYWGX-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC(=C(C=C1)CC2=C(C=C(C=C2)Cl)Cl)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


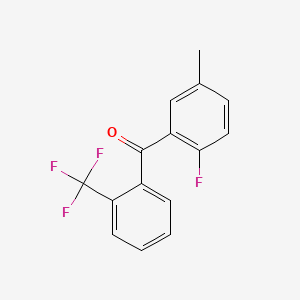
![(1R,2S,6S,8S,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B12665385.png)
![2-[(Carboxymethyl)thio]-4,5-dimethoxybenzoic acid](/img/structure/B12665386.png)
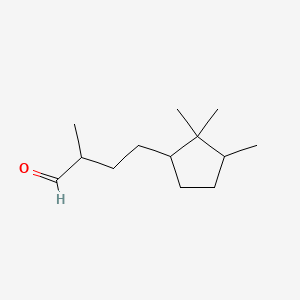
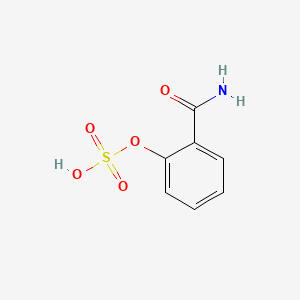
![DI[1,3,5-Triazine-2,4,6-triamine] oxalate](/img/structure/B12665428.png)
